molecular formula C20H17N3O B2517071 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile CAS No. 478033-31-7

2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile

Cat. No. B2517071
CAS RN: 478033-31-7
M. Wt: 315.376
InChI Key: DHEFBWLWYFODQZ-HYARGMPZSA-N
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Description

“2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile” is a chemical compound . It’s a part of a class of compounds known as “donor–π-bridge” type, which serve as precursors for new nonlinear optical chromophores with potentially high first hyperpolarizability values .


Synthesis Analysis

The synthesis of similar compounds involves the introduction of a dimethylanilinoethenyl moiety at various positions of the quinoxaline system . This is achieved in good yields by fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°C in the presence of catalytic amounts of acetic anhydride and pyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains multiple bonds, aromatic bonds, and six-membered rings . The exact structure would need to be determined through further analysis.


Chemical Reactions Analysis

Chemical reactions involving similar compounds can lead to the formation of cyclic aminimides and triazindiones, showcasing the compound’s versatility in undergoing cycloaddition reactions.

Scientific Research Applications

Antimicrobial Activity

A study by Ghorab et al. (2017) introduced a series of compounds synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, which were evaluated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. Among these compounds, some showed significant antimicrobial activity, with compounds 4 and 12 displaying higher activity compared to reference drugs. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Structure and Crystal Packing

Heine et al. (1994) investigated the structure and crystal packing of 4-aminobenzonitrile and its derivatives, including those with a dimethylamino group. The study provided insights into the molecular geometry and interactions within the crystal lattice, which are crucial for understanding the physicochemical properties of such compounds (Heine, Herbst‐Irmer, Stalke, Kühnle, & Zachariasse, 1994).

Intramolecular Charge Transfer

Köhn and Hättig (2004) explored the nature of low-lying singlet states of 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound structurally related to the one . Their research focused on the intramolecular charge transfer (ICT) state and its implications for dual fluorescence, which could inform applications in photophysical and photochemical devices (Köhn & Hättig, 2004).

Apoptosis Induction

Kemnitzer et al. (2004) identified 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene as a potent apoptosis inducer, highlighting its potential in cancer research. Through modifications of the 4-aryl group, they significantly increased the compound's potency, suggesting a pathway to new anticancer agents (Kemnitzer et al., 2004).

Synthesis of Heterocycles

Behbehani et al. (2011) utilized 2-arylhydrazononitriles, similar in reactivity to the compound , for synthesizing a variety of heterocyclic compounds with promising antimicrobial activities. This research underscores the versatility of such compounds in synthesizing bioactive heterocycles, potentially leading to new therapeutic agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Future Directions

The future directions for this compound could involve its use in the creation of nonlinear optical (NLO) materials, which find use in the design of devices for information storage and fast processing . The replacement of thiophene in the FTC chromophore with a quinoxaline moiety should result in increased first hyperpolarizability values .

properties

IUPAC Name

2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-23(2)18-10-8-15(9-11-18)14-22-20-17(13-21)12-19(24-20)16-6-4-3-5-7-16/h3-12,14H,1-2H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEFBWLWYFODQZ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile

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